molecular formula C6H4Cl2FNO2S B1413309 2,5-Dichloro-3-fluorobenzenesulfonamide CAS No. 1804514-20-2

2,5-Dichloro-3-fluorobenzenesulfonamide

Cat. No.: B1413309
CAS No.: 1804514-20-2
M. Wt: 244.07 g/mol
InChI Key: LNKGNJOSOBLMHQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by chlorine substituents at the 2- and 5-positions of the benzene ring and a fluorine atom at the 3-position. For instance, sulfonamide derivatives are often explored as enzyme inhibitors or intermediates in drug synthesis due to their ability to interact with biological targets .

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(9)6(8)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKGNJOSOBLMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Data for Key Steps

Step Starting Material Reagents Conditions Yield (%) References
Chlorination 2,6-Dichloro-3-fluoroacetophenone Cl₂, acetic acid 40–120°C 75–85
Ammonolysis Chlorinated intermediate NH₃, organic solvent RT to 80°C 80–90
Sulfonamide formation Benzamide Benzenesulfonyl chloride, pyridine 0–25°C 70–80

Reaction Monitoring and Purification

  • TLC and NMR spectroscopy are employed throughout to monitor reaction progress.
  • Purification involves solvent extraction, recrystallization, or chromatography, depending on the impurity profile.

Environmental and Industrial Considerations

  • The use of chlorine gas necessitates strict safety protocols due to its toxicity.
  • Heavy metal catalysts, such as chromium, are avoided in modern methods to mitigate environmental impact.
  • Reaction temperature optimization reduces energy consumption and by-product formation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, which can be further utilized in different chemical processes .

Scientific Research Applications

2,5-Dichloro-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The position and identity of halogen substituents critically influence the electronic and steric properties of benzenesulfonamides. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Properties/Applications Evidence Source
2-(2,5-Dichloro-benzene-sulfonamido)-3-methyl-butanoic acid 2,5-Cl; 3-methyl-butanoic acid Crystal packing dominated by hydrogen bonding (N-H···O interactions); enhanced solubility due to carboxylic acid group PubMed (2010)
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide 3-F; 4-pyrrolidinyl-dione Higher lipophilicity due to phenyl-pyrrolidinyl moiety; potential CNS activity inferred from structural motifs Echemi (2019)
2,5-Dichlorobenzenesulfonyl chloride 2,5-Cl; sulfonyl chloride Reactive intermediate for sulfonamide synthesis; electron-withdrawing Cl groups enhance electrophilicity at S-atom Biopharmacule

Key Findings :

  • Electron-Withdrawing Effects: Chlorine atoms at the 2- and 5-positions increase the electrophilicity of the sulfonamide group, enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
  • Hydrogen-Bonding Capacity : The sulfonamide group in 2,5-Dichloro-3-fluorobenzenesulfonamide may exhibit stronger hydrogen-bonding interactions than its carboxylic acid analog (e.g., ’s compound) due to the absence of competing acidic protons.

Biological Activity

2,5-Dichloro-3-fluorobenzenesulfonamide is a halogenated sulfonamide compound with significant potential in medicinal chemistry due to its biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4Cl2FNO2SC_6H_4Cl_2FNO_2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can inhibit enzymatic activity, disrupting metabolic pathways essential for cell survival and proliferation.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may be enhanced by the halogen substitution pattern of this compound.

Biological Activity Summary

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains. Its structure allows it to inhibit bacterial growth by targeting key metabolic enzymes.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionBinds to active sites of key metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Study :
    A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential as an effective antimicrobial agent.
  • Anticancer Study :
    Preliminary research has shown that the compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.
  • Enzyme Interaction :
    The compound has been studied for its ability to inhibit specific enzymes critical for metabolic processes. This inhibition can lead to a disruption in cellular functions, which may be leveraged for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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